molecular formula C23H21FN4O2S B2573100 (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone CAS No. 1705210-29-2

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Cat. No.: B2573100
CAS No.: 1705210-29-2
M. Wt: 436.51
InChI Key: GYVDLEVBWPJKPH-UHFFFAOYSA-N
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Description

(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H21FN4O2S and its molecular weight is 436.51. The purity is usually 95%.
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Biological Activity

The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention due to its potential pharmacological properties. The structure includes a pyrrole moiety, a piperidine ring, and an oxadiazole derivative, which are known to contribute to various biological activities.

Chemical Structure

The IUPAC name of the compound is this compound. Its molecular formula is C20H20FN5OS, and it has a molecular weight of approximately 395.47 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For example, derivatives containing pyrrole and oxadiazole moieties have shown effectiveness against various bacterial strains. A study demonstrated that certain oxadiazole derivatives possess broad-spectrum antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent is supported by studies on related structures. For instance, certain pyrrole derivatives have been reported to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammatory processes. Compounds similar to the one have shown IC50 values in the low micromolar range against COX-II, suggesting a promising therapeutic application in treating inflammatory diseases .

Anticancer Activity

The biological activity of compounds with pyrrole and oxadiazole scaffolds extends to anticancer effects. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, oxadiazole derivatives have been reported to exhibit cytotoxic effects on cancer cell lines with IC50 values often below 10 µM .

Study 1: Antimicrobial Evaluation

In a comparative study of several oxadiazole derivatives, one compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values of 2 µg/mL and 4 µg/mL respectively. This study highlights the potential of incorporating thiophene and oxadiazole rings into drug design for enhanced antimicrobial efficacy .

Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of related pyrrole derivatives revealed that they significantly reduced inflammation in animal models by inhibiting COX enzymes. The study utilized both in vitro and in vivo models to confirm the efficacy of these compounds in reducing edema and pain associated with inflammatory responses .

Data Summary

Activity Type IC50/MIC Values Reference
AntimicrobialBacterial0.5 - 8 µg/mL
Anti-inflammatoryCOX-II Inhibition<10 µM
AnticancerCytotoxicity<10 µM

Properties

IUPAC Name

[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2S/c24-19-5-3-16(4-6-19)18-11-20(25-12-18)23(29)28-8-1-2-15(13-28)10-21-26-22(27-30-21)17-7-9-31-14-17/h3-7,9,11-12,14-15,25H,1-2,8,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVDLEVBWPJKPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F)CC4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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